4-Bromo-2-methylbenzoic acid

概述

描述

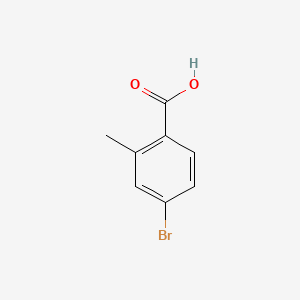

4-Bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl3). The reaction is carried out at elevated temperatures, around 80-90°C, to facilitate the substitution of the hydrogen atom with a bromine atom at the para position relative to the carboxyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process includes the use of bromine and a suitable catalyst, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification to form methyl esters, a critical step for subsequent coupling reactions.

Reaction Parameters

| Reagent/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Methanol | Reflux (6 hrs) | >90% |

| Trimethylsilyl chloride (TMSCl) | Toluene | Room temp (12 hrs) | 85% |

Example:

Methyl 4-bromo-2-methylbenzoate is synthesized by refluxing this compound with methanol and sulfuric acid . This ester serves as a precursor for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Stille couplings to introduce aryl/alkyl groups.

Key Reaction Systems

| Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Potassium vinylfluoroborate | Pd(dppf)Cl₂ | Na₂CO₃ | THF/H₂O (4:1) | 92% |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | K₃PO₄ | DMF | 78% |

Example:

Reaction with potassium vinylfluoroborate under Pd(dppf)Cl₂ catalysis produces 4-vinyl-2-methylbenzoic acid derivatives, intermediates for α-haloketone synthesis .

Halogenation and Functionalization

The methyl group undergoes regioselective bromination or chlorination.

Halogenation Conditions

| Halogenating Agent | Solvent | Catalyst | Yield |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ | AIBN | 65% |

| N-Chlorosuccinimide (NCS) | DMF | Light | 58% |

Example:

Chlorination with NCS generates 4-bromo-6-chloro-2-methylbenzoic acid, which reacts with n-propylamine to form benzamide derivatives for isoindolinone synthesis .

Friedel-Crafts Acylation

The aromatic ring participates in electrophilic substitution with acylating agents.

| Acylating Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | Nitrobenzene | 72% |

| Diphenyl ether | H₂SO₄ | DCM | 68% |

Example:

Acylation with diphenyl ether forms phenoxybenzoylphenyl acetic acids, useful in liquid crystalline polymer synthesis .

Lithiation and Functional Group Interconversion

Directed ortho-lithiation enables further functionalization.

| Lithiating Agent | Electrophile | Product | Yield |

|---|---|---|---|

| LDA (Lithium Diisopropylamide) | DMF | Isoquinolone | 61% |

| n-BuLi | CO₂ | Carboxylic acid derivative | 55% |

Example:

Lithiation of benzamide derivatives followed by quenching with DMF yields 6-bromo-8-chloro-N-propylisoquinolone .

Hydrolysis and Decarboxylation

The ester group is hydrolyzed under basic conditions.

| Conditions | Reagent | Temperature | Yield |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (2M) | 80°C | 95% |

| Acidic hydrolysis | HCl (6M) | Reflux | 88% |

科学研究应用

Organic Synthesis

4-Bromo-2-methylbenzoic acid is widely used as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in:

- Pharmaceutical Development: It is involved in synthesizing drugs that target specific biological pathways. For instance, derivatives of this compound have shown potential in creating antibacterial agents and anticancer drugs .

- Agrochemicals: The compound serves as an intermediate in producing herbicides and pesticides, enhancing agricultural productivity .

Biological Applications

Research indicates that this compound exhibits biological activity:

- Enzyme Inhibition Studies: The compound has been employed to study enzyme inhibition mechanisms, contributing to drug discovery efforts .

- Antibacterial Activity: Studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various pathogens .

Industrial Applications

The versatility of this compound extends to industrial applications:

- Dyes and Pigments Production: It is used in synthesizing dyes and pigments due to its ability to form stable colored compounds .

- Cosmetic Formulations: The compound's properties make it suitable for use in cosmetic products, where it can act as a stabilizer or active ingredient .

Case Study 1: Antibacterial Properties

A study conducted at the Shanghai Institute highlighted the antibacterial efficacy of derivatives of this compound against multiple bacterial strains. Modifications to the structure were found to enhance activity, suggesting potential for developing new antibiotics .

Case Study 2: Pharmaceutical Synthesis

In a recent investigation, researchers developed a method for synthesizing complex SGLT2 inhibitors using this compound as a key intermediate. This process demonstrated scalability and cost-effectiveness, paving the way for future therapeutic applications in diabetes treatment .

作用机制

The mechanism of action of 4-Bromo-2-methylbenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and processes .

相似化合物的比较

- 4-Bromo-3-methylbenzoic acid

- 4-Bromo-2-chlorobenzoic acid

- 4-Bromo-2-fluorobenzoic acid

Comparison: 4-Bromo-2-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and may participate in different chemical reactions based on the nature of the substituents .

生物活性

4-Bromo-2-methylbenzoic acid, with the CAS number 68837-59-2, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Melting Point : 180-184 °C

- Boiling Point : 310.1 °C

- Density : 1.6 g/cm³

- Solubility : Insoluble in water .

Mechanisms of Biological Activity

This compound serves as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to participate in several biological pathways:

- Antibacterial Activity : This compound is noted for its role in synthesizing anthranilic acids, which possess significant antibacterial properties .

- Cellular Mechanisms : Research indicates that this compound may influence various cellular processes such as apoptosis, autophagy, and the modulation of signaling pathways like MAPK/ERK and PI3K/Akt/mTOR .

Therapeutic Potential

The biological activities associated with this compound suggest its potential use in various therapeutic contexts:

- Anti-infection Properties : The compound has been linked to anti-infective applications, showing efficacy against a range of pathogens including bacteria and viruses .

- Cancer Research : Due to its influence on cell cycle regulation and apoptosis, it is being investigated for potential applications in cancer therapies .

Study on Antibacterial Properties

A study conducted by researchers at the Shanghai Institute demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple strains of bacteria. The study highlighted how modifications to the compound's structure could enhance its efficacy .

Synthesis of SGLT2 Inhibitors

In a recent investigation into diabetes therapies, this compound was identified as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under preclinical and phase I studies for their potential to manage diabetes effectively .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-methylbenzoic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of 2-methylbenzoic acid derivatives. A practical method involves using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, flow chemistry techniques can enhance reaction efficiency by optimizing temperature and solvent systems, reducing side reactions such as di-bromination . Key parameters include maintaining temperatures between 20–25°C and using polar aprotic solvents like DMF. Yields exceeding 90% are achievable with precise stoichiometric control .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. The carboxylic proton appears as a singlet near δ 12.5 ppm in <sup>1</sup>H NMR, and the bromine substituent induces distinct splitting patterns in aromatic protons. Mass spectrometry (MS) further validates the molecular ion peak at m/z 215.04 (M+H<sup>+</sup>) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Inhalation risks necessitate fume hood use, and spills require immediate neutralization with sodium bicarbonate. Storage should be in sealed containers at room temperature, away from oxidizing agents. First-aid measures include 15-minute eye flushing with water and medical consultation for ingestion .

Advanced Research Questions

Q. How can flow chemistry be applied to optimize the synthesis of this compound derivatives?

Flow reactors enable precise control over residence time and reagent mixing, minimizing byproducts. For instance, bromination of isobenzofuran-1(3H)-ones in a continuous-flow system with 1,2-dichloroethane as a solvent achieves higher regioselectivity compared to batch processes. This method reduces solvent waste and improves scalability for intermediates like 3-benzylphthalides .

Q. What role does this compound play in synthesizing benzannulated heterocycles?

The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling incorporation into larger aromatic systems. For example, palladium-catalyzed coupling with boronic acids generates biaryl structures, precursors to isoindolinones and tetramethylrhodamines. Steric effects from the methyl group influence coupling efficiency, requiring tailored catalysts like Pd(PPh3)4 .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

Under acidic conditions (pH < 3), the carboxylic acid group remains protonated, enhancing solubility in organic solvents. Basic conditions (pH > 10) deprotonate the acid, forming a carboxylate salt that may degrade at elevated temperatures (>100°C). Thermal gravimetric analysis (TGA) shows decomposition onset at 310°C, with a predicted boiling point of 310.1±30.0°C .

Q. How should researchers address contradictions in reported reactivity data for brominated benzoic acids?

Discrepancies in reactivity often arise from impurities or varying reaction scales. Systematic validation using controlled experiments (e.g., kinetic studies under inert atmospheres) is essential. For example, conflicting bromination yields can be resolved by quantifying residual starting material via HPLC and adjusting NBS equivalents .

Q. What strategies are effective for designing this compound analogues with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying the methyl and bromine substituents. Introducing electron-withdrawing groups at the para-position increases electrophilicity, enhancing interactions with biological targets like enzymes. Computational modeling (e.g., DFT) predicts binding affinities, guiding synthetic efforts toward derivatives with anti-inflammatory or anticancer potential .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

Recrystallization from ethanol/water mixtures is standard, but the compound’s low water solubility complicates isolation. Gradient crystallization—using a solvent pair like dichloromethane and hexane—improves purity (>97%). Residual solvents are quantified via gas chromatography (GC), and silica gel chromatography resolves persistent impurities .

Q. How does this compound perform in metal-catalyzed C–H activation reactions?

The methyl group directs C–H functionalization at the ortho position in palladium-catalyzed reactions. For instance, coupling with aryl iodides in the presence of Ag2CO3 yields biphenyl derivatives. Mechanistic studies using deuterium labeling confirm the role of the methyl group in stabilizing transition states .

属性

IUPAC Name |

4-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCJOGNLYVNRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218940 | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68837-59-2 | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68837-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068837592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68837-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W689VK4N9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。